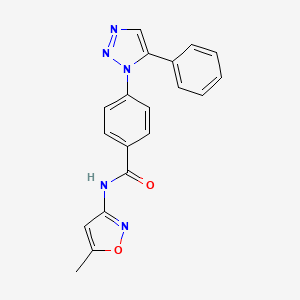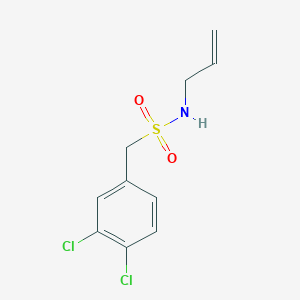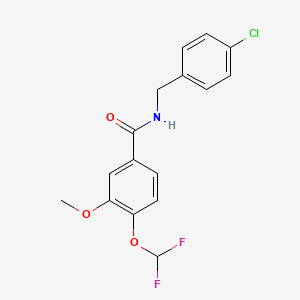![molecular formula C18H22N2O3S B4724682 N-[4-(4-morpholinyl)benzyl]-1-phenylmethanesulfonamide](/img/structure/B4724682.png)
N-[4-(4-morpholinyl)benzyl]-1-phenylmethanesulfonamide
Vue d'ensemble
Description
N-[4-(4-morpholinyl)benzyl]-1-phenylmethanesulfonamide, commonly known as NMS, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Applications De Recherche Scientifique
Photoinitiator in Polymerization:
DBMP serves as a photoinitiator, particularly in the near UV and visible range. When incorporated into polymeric matrices, it facilitates radical formation upon UV irradiation through radical chain polymerization . This property makes it valuable in photopolymerization processes.
Biocompatible Scaffold Fabrication:
Researchers have used DBMP as a dopant in silicone elastomers to create 3D biocompatible scaffolds. These scaffolds find applications in tissue engineering and regenerative medicine. The controlled photopolymerization enabled by DBMP allows precise scaffold design .
Micro-Fabrication of 3D Hydrogels:
DBMP plays a crucial role in two-photon polymerization (2PP), a technique used for micro-fabricating 3D hydrogels. These hydrogels have potential applications in biomedical fields, such as drug delivery, tissue engineering, and cell culture. DBMP’s ability to initiate polymerization in a controlled manner contributes to the precision of 2PP .
Antimicrobial Agent Development:
While not directly related to DBMP, its structural analogs have shown promise as antimicrobial agents. For instance, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one exhibit antimicrobial activity against Gram-positive pathogens. Researchers continue to explore similar derivatives for novel drug development .
Organic Synthesis and Medicinal Chemistry:
DBMP’s unique structure makes it an interesting target for organic synthesis and medicinal chemistry. Researchers may explore modifications to its benzyl and morpholino moieties to create new compounds with specific biological activities. These efforts could lead to drug candidates or probes for studying cellular processes .
Photocleavable Protecting Groups:
DBMP can serve as a photocleavable protecting group in organic synthesis. By attaching DBMP to specific functional groups, chemists can selectively remove protecting groups using light irradiation. This strategy allows for precise control over chemical reactions and protects sensitive functional groups during synthesis .
Propriétés
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)methyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-24(22,15-17-4-2-1-3-5-17)19-14-16-6-8-18(9-7-16)20-10-12-23-13-11-20/h1-9,19H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJLXWDXPKYHAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,6-dichloro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4724612.png)
![5-[(5-bromo-2-thienyl)methylene]-1-(3,5-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4724615.png)
![8-{2-[2-(2-allyl-6-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline](/img/structure/B4724618.png)
![isopropyl 4-(4-ethoxyphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4724636.png)
![2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B4724640.png)
![N~1~-allyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4724654.png)

![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4724664.png)
![N-[(1-{6-[benzyl(methyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-3-piperidinyl)methyl]acetamide](/img/structure/B4724672.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4724674.png)

![N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B4724692.png)